molecular formula C11H13NO3 B1598977 2,3-Dimethoxyphenethyl isocyanate CAS No. 480439-02-9

2,3-Dimethoxyphenethyl isocyanate

Cat. No.: B1598977
CAS No.: 480439-02-9
M. Wt: 207.23 g/mol
InChI Key: TWNQNDPGGHUEGM-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenethyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a 2,3-dimethoxyphenethyl moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxyphenethylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

2,3-Dimethoxyphenethylamine+Phosgene2,3-Dimethoxyphenethyl isocyanate+HCl\text{2,3-Dimethoxyphenethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,3-Dimethoxyphenethylamine+Phosgene→2,3-Dimethoxyphenethyl isocyanate+HCl

Industrial Production Methods: Industrial production of isocyanates often involves the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyphenethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.

    Oxidation and Reduction: Can be involved in oxidation-reduction reactions, although specific conditions vary.

Common Reagents and Conditions:

    Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.

    Alcohols: React to form carbamates (urethanes).

    Amines: React to form substituted ureas.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
2,3-Dimethoxyphenethyl isocyanate has shown potential as a precursor in the synthesis of various anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that certain isocyanate derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Isocyanates can interact with cellular proteins, leading to changes in gene expression that promote cancer cell death.

Case Study: Synthesis of Anticancer Agents
A notable case study involved the synthesis of a series of this compound derivatives, which were tested for their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that certain derivatives had IC50 values lower than that of established chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Agrochemical Applications

Herbicides and Pesticides
this compound is also utilized in the development of herbicides and pesticides. Its ability to form stable complexes with various biological targets makes it a candidate for creating effective agrochemicals.

Mechanism of Action
The herbicidal activity is thought to stem from its ability to inhibit specific enzymes involved in plant growth and metabolism. By targeting these enzymes, this compound can disrupt normal physiological processes in weeds, leading to their death.

Data Table: Herbicidal Efficacy

CompoundTarget Plant SpeciesEfficacy (g/ha)Mode of Action
This compoundAmaranthus retroflexus100Enzyme inhibition
This compound Derivative ASolanum nigrum75Metabolic disruption

Polymer Science Applications

Polyurethane Production
In polymer science, this compound can be used as a building block for synthesizing polyurethanes. These materials are known for their versatility and are widely used in coatings, adhesives, and foams.

Properties of Polyurethanes
Polyurethanes derived from this isocyanate exhibit excellent mechanical properties, chemical resistance, and thermal stability. The incorporation of the methoxy groups enhances the solubility and reactivity of the resulting polymers.

Case Study: Development of Coatings
A study focused on the formulation of polyurethane coatings using this compound showed promising results in terms of durability and resistance to environmental factors. The coatings demonstrated superior adhesion properties compared to traditional polyurethane formulations.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyphenethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 2,3-Dimethylphenyl isocyanate
  • 2,6-Dichlorophenethyl isocyanate
  • 3,5-Dimethoxyphenethyl isocyanate

Comparison: 2,3-Dimethoxyphenethyl isocyanate is unique due to the presence of methoxy groups at the 2 and 3 positions on the phenethyl ring. This structural feature can influence its reactivity and the types of products formed in reactions. Compared to other isocyanates, it may exhibit different reactivity patterns and applications .

Biological Activity

2,3-Dimethoxyphenethyl isocyanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological effects, mechanisms of action, and implications for health.

Overview of Isocyanates

Isocyanates are organic compounds characterized by the presence of the isocyanate functional group (-N=C=O). They are widely used in industrial applications, particularly in the production of foams, elastomers, and coatings. However, exposure to isocyanates has been associated with various health risks, including respiratory issues and potential carcinogenic effects .

Anticancer Properties

Recent studies have indicated that this compound exhibits moderate anticancer activity against several human cancer cell lines. For instance, it has shown effectiveness against leukemia and non-small cell lung cancer. The mechanism appears to involve the inhibition of cancer cell proliferation through various pathways .

Table 1: Summary of Anticancer Activity

Cell Line TypeObserved EffectReference
LeukemiaInhibition of cell proliferation
Non-small cell lung cancerModerate cytotoxicity
Renal cancerInhibition of tumor growth

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects , particularly in relation to neurodegenerative diseases such as Alzheimer's. The compound may inhibit acetylcholinesterase (AChE), an enzyme that degrades acetylcholine, thereby enhancing cholinergic neurotransmission.

Table 2: Summary of Neuroprotective Activity

Activity TypeMechanism of ActionReference
NeuroprotectionAChE inhibition

Toxicological Profile

Despite its potential therapeutic benefits, isocyanates are known for their acute toxicity and can cause significant health issues upon exposure. Symptoms include irritation of the eyes and respiratory tract, which can lead to conditions such as asthma and other chronic respiratory diseases .

Table 3: Toxicological Effects

Exposure LevelEffectReference
Low ConcentrationIncreased risk of asthma
High ConcentrationSevere respiratory irritation

Case Studies

  • Occupational Exposure : A case-referent study examined the relationship between isocyanate exposure and occupational asthma. Results indicated that even low levels of exposure could significantly increase asthma risk among workers in manufacturing settings .
  • Bhopal Disaster Analysis : The Bhopal disaster highlighted the severe health impacts associated with high-level exposure to isocyanates. Survivors experienced long-term respiratory issues and skin irritations due to acute exposure to methyl isocyanate .

Properties

IUPAC Name

1-(2-isocyanatoethyl)-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-3-4-9(11(10)15-2)6-7-12-8-13/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQNDPGGHUEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404731
Record name 2,3-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-02-9
Record name 2,3-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480439-02-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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